3-(4-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

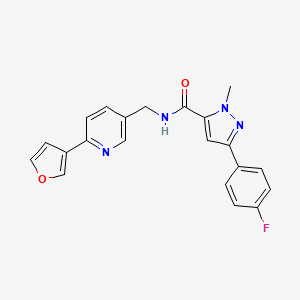

The compound 3-(4-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide features a pyrazole core substituted at position 3 with a 4-fluorophenyl group, a methyl group at position 1, and a carboxamide group at position 4. The carboxamide is linked to a (6-(furan-3-yl)pyridin-3-yl)methyl moiety, combining aromatic and heterocyclic elements.

Properties

IUPAC Name |

5-(4-fluorophenyl)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O2/c1-26-20(10-19(25-26)15-3-5-17(22)6-4-15)21(27)24-12-14-2-7-18(23-11-14)16-8-9-28-13-16/h2-11,13H,12H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWBKASVHHKNBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=CN=C(C=C3)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an anti-cancer agent. The presence of the fluorine atom in the phenyl ring enhances its reactivity and selectivity towards biological targets.

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets, including:

- Enzymes : It may inhibit key enzymes involved in cancer cell proliferation.

- Receptors : The compound can bind to various receptors, modulating their activity and influencing signaling pathways.

Structure-Activity Relationships (SAR)

The SAR studies have shown that modifications to the pyrazole ring and substituents significantly impact the compound's potency. For example, variations in the aromatic groups lead to differing levels of cytotoxicity against various cancer cell lines.

| Substituent | Cell Line Tested | IC50 (µM) |

|---|---|---|

| No substitution | MCF7 | 3.79 |

| 4-Fluorophenyl group | NCI-H460 | 12.50 |

| Furan-pyridine group | SF-268 | 42.30 |

Case Studies and Research Findings

- Anticancer Activity : A study by Bouabdallah et al. reported that derivatives similar to this compound exhibited significant cytotoxic effects on Hep-2 and P815 cancer cell lines, with IC50 values indicating strong inhibitory potential .

- Inhibition Studies : Xia et al. prepared related pyrazole compounds that showed significant apoptotic effects on cancer cells, highlighting the potential of this class of compounds in cancer therapy .

- Mechanistic Insights : Research indicates that the compound may induce apoptosis through cell cycle arrest at the G2/M phase, leading to decreased viability in A549 lung cancer cells .

Comparative Analysis

When compared to other similar compounds, such as those with different halogen substitutions (e.g., chlorophenyl or bromophenyl), the fluorinated variant demonstrated enhanced stability and selectivity for biological targets.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 12.50 | Anticancer |

| 2-(4-chlorophenyl)-N-(6-(furan-3-yl)pyridin-3-yl)methyl)acetamide | 17.82 | Anticancer |

| 2-(4-bromophenyl)-N-(6-(furan-3-yl)pyridin-3-yl)methyl)acetamide | 20.00 | Anticancer |

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazole derivatives, including the compound , exhibit significant anticancer activity. The mechanism often involves the inhibition of specific kinases that play crucial roles in cancer cell proliferation and survival. For instance, studies have shown that similar pyrazole-based compounds can effectively inhibit protein kinase D (PKD), which is implicated in various cancer types .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | PKD1 | 0.25 | |

| Compound B | PKD2 | 0.30 | |

| 3-(4-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide | PKD1/2 | TBD | TBD |

Antiviral Properties

The compound has also been investigated for its antiviral properties, particularly against RNA viruses. The structural features of pyrazoles allow them to interact with viral proteins, inhibiting their function. Recent studies have demonstrated that modifications at the furan and pyridine positions can enhance antiviral activity by improving binding affinity to viral targets .

Table 2: Antiviral Activity of Related Compounds

| Compound Name | Virus Type | EC50 (µM) | Reference |

|---|---|---|---|

| Compound C | HIV | 0.15 | |

| Compound D | Influenza A | 0.10 | |

| This compound | TBD | TBD | TBD |

Inhibition of Protein Kinases

The inhibition of protein kinases is a prominent application area for this compound due to its structural similarities to known inhibitors. The pyrazole ring system is particularly effective in forming hydrogen bonds with the ATP-binding sites of kinases, leading to competitive inhibition .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy and selectivity of pyrazole derivatives. Modifications at the 4-position of the phenyl ring or variations in the pyridine and furan substituents have been shown to significantly impact biological activity.

Figure 1: Structure–Activity Relationship Overview

SAR Overview (Note: Replace with actual image URL if available)

Case Studies

Several case studies have documented the synthesis and biological evaluation of compounds related to This compound :

-

Case Study on Anticancer Efficacy :

A study evaluated a series of pyrazole derivatives for their ability to inhibit cell growth in various cancer cell lines. The results indicated that compounds with similar structures displayed potent anticancer effects, leading to further investigations into their mechanisms of action . -

Case Study on Antiviral Screening :

A screening campaign identified several pyrazole derivatives as promising candidates against viral infections, highlighting the importance of structural modifications in enhancing antiviral activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Pyrazole Modifications

N-(1-Amino-3-Methyl-1-Oxobutan-2-Yl)-1-(Cyclohexylmethyl)-5-(4-Fluorophenyl)-1H-Pyrazole-3-Carboxamide ()

- Structural Differences: The pyrazole core retains the 4-fluorophenyl group but replaces the methyl group at position 1 with a cyclohexylmethyl chain. The carboxamide is attached to an amino acid derivative.

- The amino acid moiety may improve metabolic stability compared to the target compound’s furan-pyridyl group .

N-(1,3-Dimethyl-1H-Pyrazol-5-Yl)-4-Fluorobenzenecarboxamide ()

- Structural Differences : A simpler pyrazole structure with dimethyl substituents at positions 1 and 3, linked to a 4-fluorobenzene carboxamide.

- Implications : Reduced steric hindrance and absence of heterocyclic groups likely result in lower binding affinity for complex targets but improved synthetic accessibility .

Carboxamide-Linked Substituents

1-[(6-Chloro-3-Pyridyl)Methyl]-N-(4-Ethoxyphenyl)-3-Phenyl-1H-Pyrazole-5-Carboxamide ()

- Structural Differences : The carboxamide is connected to a 6-chloro-3-pyridylmethyl group and an ethoxyphenyl moiety.

- The ethoxy group may improve solubility compared to the target’s furan group .

5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-N-(3-Pyridylmethyl)-1H-Pyrazole-3-Carboxamide ()

- Structural Differences : Features multiple chlorinated aryl groups and a pyridylmethyl carboxamide.

Heterocyclic Variations

N-[4-Chloro-2-Methyl-6-(N-Methylcarbamoyl)Phenyl]-1-(3-Chloro-2-Pyridyl)-3-Trifluoromethyl-1H-Pyrazole-5-Carboxamide ()

- Structural Differences : Incorporates a trifluoromethyl group on the pyrazole and a chloropyridyl-carboxamide.

- Implications : The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the chloropyridyl group may alter binding specificity compared to the target’s furan-pyridyl group .

1-({[1-(4-Fluorophenyl)-5-(2-Methoxyphenyl)-1H-Pyrazol-3-Yl]Carbonyl}Amino)Cyclohexanecarboxylic Acid ()

- Structural Differences : Replaces the pyridyl-furan group with a cyclohexane-carboxylic acid.

Structural and Property Comparison Table

*Calculated based on formula; exact values may vary.

Key Findings and Implications

- Target Compound Advantages : The furan-pyridylmethyl group offers a unique balance of π-π interactions and moderate polarity, distinguishing it from chlorinated or purely aromatic analogs.

- Metabolic Considerations: Compounds with amino acid or carboxylic acid groups () may exhibit better metabolic profiles, while halogenated derivatives () risk off-target effects.

- Design Strategies : Incorporating heterocycles like furan or pyridine (target compound) optimizes target engagement, whereas halogenation enhances binding but requires toxicity evaluation.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis of pyrazole-carboxamide derivatives typically involves multi-step processes, including condensation, cyclization, and functional group modifications. For example, the 1,5-diarylpyrazole core can be synthesized via a [3+2] cycloaddition between hydrazines and α,β-unsaturated ketones, followed by carboxamide coupling . Key optimizations include:

- Temperature control : Maintaining 0–5°C during cyclization to minimize side reactions.

- Catalyst selection : Using Pd-based catalysts for Suzuki-Miyaura cross-coupling to attach the furan-pyridyl moiety .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity .

Q. Which analytical techniques are critical for structural validation and purity assessment?

- X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., π-π stacking in the pyridyl-furan system) .

- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., methyl group at N1 vs. C3) .

- HPLC-MS : Validates purity (>98%) and detects trace impurities .

Q. How can researchers assess the compound’s solubility and stability under physiological conditions?

- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, followed by UV-Vis quantification. Fluorophenyl groups may reduce aqueous solubility, requiring co-solvents like PEG-400 .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect hydrolysis or oxidation .

Advanced Research Questions

Q. What strategies are effective for identifying the compound’s molecular targets or mechanisms of action?

- Computational docking : Use AutoDock Vina to screen against kinase or GPCR libraries, leveraging the pyrazole-carboxamide scaffold’s affinity for ATP-binding pockets .

- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stabilization post-compound treatment .

- CRISPR-Cas9 knockout : Validate targets by assessing loss of compound efficacy in gene-edited cell lines .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

- Substituent variation : Replace the 4-fluorophenyl group with chloro or trifluoromethyl groups to enhance lipophilicity and target binding .

- Bioisosteric replacement : Substitute the furan-3-yl group with thiophene to improve metabolic stability .

- Data-driven design : Use QSAR models correlating logP, polar surface area, and IC values (see example table below) :

| Substituent (R) | logP | IC (nM) | Notes |

|---|---|---|---|

| 4-Fluorophenyl | 3.2 | 120 | Baseline |

| 4-Chlorophenyl | 3.8 | 85 | Improved potency |

| 4-CF | 4.1 | 62 | Enhanced lipophilicity |

Q. How should researchers resolve contradictions in biological activity data across assays?

- Orthogonal validation : Cross-check enzyme inhibition (e.g., kinase assays) with cell-based viability assays (e.g., MTT) .

- Purity verification : Re-test compounds with HPLC-MS to rule out degradation products .

- Assay conditions : Standardize buffer pH, ATP concentration, and incubation time to minimize variability .

Q. What methodologies are recommended for in vivo pharmacokinetic and efficacy studies?

- Rodent models : Administer via oral gavage (10 mg/kg) and measure plasma half-life using LC-MS/MS. The furan-pyridyl group may enhance blood-brain barrier penetration .

- Metabolite profiling : Identify phase I/II metabolites via liver microsome incubations .

- Disease models : Test in xenograft (cancer) or collagen-induced arthritis (inflammatory) models, monitoring biomarkers like TNF-α .

Key Notes for Methodological Rigor

- Data contradiction : If SAR trends conflict between enzyme and cell assays, consider off-target effects or differences in cellular permeability .

- Target validation : Always pair computational predictions with empirical data (e.g., CETSA or SPR binding assays) .

- Synthetic reproducibility : Document reaction scales, solvent grades, and catalyst lots to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.